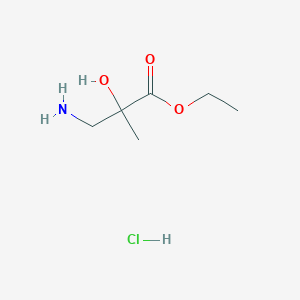
Ethyl-3-Amino-2-hydroxy-2-methylpropanoat-Hydrochlorid
Übersicht
Beschreibung
Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C6H13NO3HCl . It is an ester of glycine and is commonly used in the synthesis of other chemicals, pharmaceuticals, and materials.
Molecular Structure Analysis
The InChI code for Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride is 1S/C6H13NO2.ClH/c1-3-9-6(8)5(2)4-7;/h5H,3-4,7H2,1-2H3;1H . This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride is a white crystalline powder that is soluble in water and ethanol. The molecular weight of the compound is 183.63 g/mol .
Wissenschaftliche Forschungsanwendungen
C6H14ClNO3 C_6H_{14}ClNO_3 C6H14ClNO3
und ein Molekulargewicht von 183,63 g/mol. Im Folgenden finden Sie eine umfassende Analyse seiner Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung:Pharmazeutische Prüfung
Ethyl-3-Amino-2-hydroxy-2-methylpropanoat-Hydrochlorid wird in der pharmazeutischen Prüfung als hochwertiger Referenzstandard verwendet . Seine Konsistenz und Reinheit machen es ideal zur Validierung der analytischen Methoden, die in der Arzneimittelentwicklung eingesetzt werden, und zur Sicherstellung der Genauigkeit der Testergebnisse.
Medizinische Chemie
Forscher in der medizinischen Chemie verwenden this compound zur Synthese von potenziellen Therapeutika. Seine Struktur ist förderlich für die Herstellung von Derivaten, die mit biologischen Zielen interagieren können, was die Entdeckung neuer Medikamente unterstützt .
Organische Synthese
Diese Verbindung ist ein wertvolles Reagenz in der organischen Synthese. Es kann verwendet werden, um Amino- und Hydroxyfunktionalitäten in organische Moleküle einzuführen, was wichtige Schritte bei der Synthese einer breiten Palette organischer Produkte sind .
Analytische Chemie
In der analytischen Chemie wird this compound als Kalibrierstandard für verschiedene analytische Instrumente verwendet. Dies stellt sicher, dass die Instrumente genaue Messwerte für die analysierten Verbindungen liefern .
Chemieingenieurwesen
Im Chemieingenieurwesen werden die Eigenschaften dieser Verbindung analysiert, um industrielle Syntheseprozesse zu optimieren. Das Verständnis ihres Verhaltens unter verschiedenen Bedingungen hilft bei der Skalierung der Produktion unter Beibehaltung der Produktqualität .
Pharmakologie
In der Pharmakologie werden die Wechselwirkungen der Verbindung mit biologischen Systemen untersucht. Sie kann in Assays verwendet werden, um die Pharmakokinetik und Pharmakodynamik neuer Arzneimittelkandidaten zu bestimmen, was entscheidend für die Arzneimittelentwicklung ist .
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Mode of Action
It’s possible that this compound could interact with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action, efficacy, and stability of Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride can be influenced by various environmental factors. These factors could include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound is active .
Biochemische Analyse
Biochemical Properties
Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The interactions between ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride and these biomolecules can lead to changes in metabolic pathways and cellular processes .
Cellular Effects
Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride involves its binding interactions with biomolecules. It may bind to enzymes, proteins, or nucleic acids, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, as well as alterations in gene expression. The compound’s effects at the molecular level are crucial for understanding its role in biochemical and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to the compound can result in sustained effects on cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized by specific enzymes, leading to the production of intermediate metabolites that participate in further biochemical reactions. Understanding the metabolic pathways of ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride is essential for elucidating its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride within cells and tissues are critical for its activity and function. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation. These transport mechanisms can affect the compound’s bioavailability and its ability to reach target sites within the cell. Understanding the transport and distribution of ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride is important for optimizing its therapeutic potential .
Subcellular Localization
Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This subcellular localization is important for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Eigenschaften
IUPAC Name |
ethyl 3-amino-2-hydroxy-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-3-10-5(8)6(2,9)4-7;/h9H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCQBCWIVNITTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1448445.png)
![3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1448446.png)


![3-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)propanoic acid](/img/structure/B1448449.png)


